![molecular formula C17H19N3O5S B2396987 3-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine CAS No. 2034247-15-7](/img/structure/B2396987.png)
3-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of similar compounds is established by interpretation of 1H NMR, 13C NMR, and Mass spectral data recorded after purification . The exact molecular structure of this compound would require further analysis.Aplicaciones Científicas De Investigación
Anticancer Properties
This compound has shown promise as an anticancer agent. Researchers synthesized a series of novel analogues based on the 3,4-dihydro-2H-benzo[e][1,3]oxazine scaffold. Notably, compound 4e demonstrated superior activity against breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values of 8.60 ± 0.75 µM and 6.30 ± 0.54 µM, respectively. Compound 4i also exhibited good activity against MCF-7 cells, with an IC50 value of 9.85 ± 0.69 μM. Additionally, compound 4g displayed excellent activity against MDA-MB-231 cells, with an IC50 value of 8.52 ± 0.62 μM .
Drug-Likeness and Therapeutic Potential
The predicted drug-likeness properties of these compounds make them suitable candidates for therapeutic use. Docking studies against the epidermal growth factor receptor (EGFR) revealed favorable binding affinities. These findings suggest that these analogues could serve as potential therapeutic agents in cancer treatment .
Other Potential Applications
While anticancer properties are the most prominent, it’s worth exploring other potential applications. Although more research is needed, consider investigating the following areas:
Propiedades
IUPAC Name |
3-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)pyrrolidin-3-yl]oxypyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c21-26(22,14-4-5-15-16(11-14)24-10-2-9-23-15)20-8-6-13(12-20)25-17-3-1-7-18-19-17/h1,3-5,7,11,13H,2,6,8-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNNIHOAKYHVSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)N3CCC(C3)OC4=NN=CC=C4)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

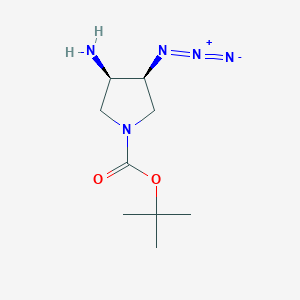

![(1,3-Dimethyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid](/img/structure/B2396908.png)
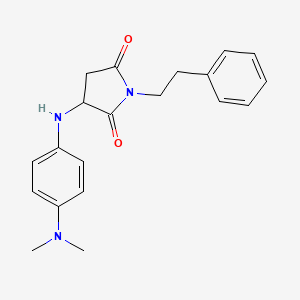
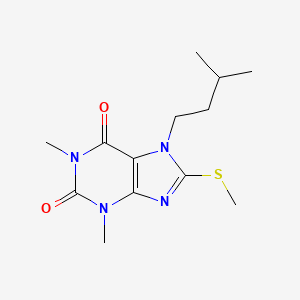

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2396913.png)

![2-[(5-Bromopyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2396920.png)
![N-(5-chloro-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2396922.png)
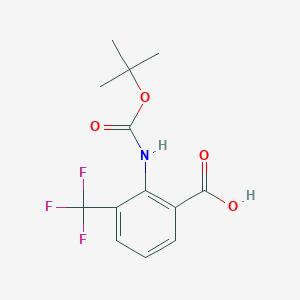

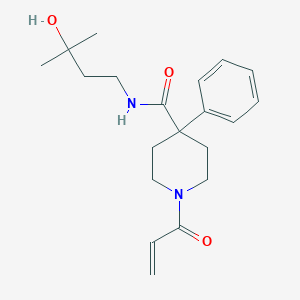
![3-(4-morpholinyl)-4-(2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1-pyrazolecarboxamide](/img/structure/B2396927.png)